molecular formula C13H21NOS B2637909 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone CAS No. 2034421-01-5

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone

Cat. No.: B2637909
CAS No.: 2034421-01-5
M. Wt: 239.38
InChI Key: FDNDPMWRXKGUKW-UHFFFAOYSA-N
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Description

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone is a bicyclic ketone derivative characterized by a sulfur atom (thia) and nitrogen (aza) within its bicyclo[2.2.1]heptane framework. The compound features a cyclohexyl group attached to an ethanone moiety, distinguishing it from other bicyclic analogs.

Properties

IUPAC Name

2-cyclohexyl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS/c15-13(6-10-4-2-1-3-5-10)14-8-12-7-11(14)9-16-12/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNDPMWRXKGUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone typically involves the use of cyclopentenes and palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed reactions suggests that scalable methods could be developed based on existing catalytic processes used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique structure makes it useful in developing new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom Variations in the Bicyclo System

The substitution of sulfur (thia) in the target compound contrasts with oxygen (oxa) or nitrogen (aza) in related bicyclo[2.2.1]heptane derivatives:

  • 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives: Compounds like 3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol () replace sulfur with oxygen. Such analogs are often synthesized via nucleophilic substitution, as seen in , where homomorpholine is substituted with the bicyclo amine .
  • 2-Azabicyclo[2.2.1]heptane Derivatives :
    tert-Butyl carbamate derivatives () lack sulfur entirely, relying solely on nitrogen for electronic effects. These compounds may exhibit reduced steric hindrance compared to thia analogs, favoring binding to flat aromatic pockets in targets .

Key Insight : Sulfur’s larger atomic radius and polarizability in the target compound may enhance van der Waals interactions in hydrophobic binding pockets, while oxygen or nitrogen analogs prioritize hydrogen bonding .

Substituent Variations

The cyclohexylethanone group differentiates the target compound from analogs with aryl or smaller alkyl substituents:

  • In contrast, the cyclohexyl group in the target compound introduces steric bulk and nonpolar character, which may reduce off-target interactions with flat binding sites .

Key Insight : The cyclohexyl group balances lipophilicity and rigidity, making the target compound a candidate for central nervous system targets or lipid-rich environments.

Bicyclo Ring Size and Functionalization

While the target compound employs a bicyclo[2.2.1]heptane system, describes 4-thia-1-azabicyclo[3.2.0]heptane derivatives with a smaller bicyclo framework. The target’s [2.2.1] system offers a balance of conformational rigidity and synthetic accessibility .

Data Table: Structural and Functional Comparison

Compound Name Bicyclo System Key Substituent Notable Properties Reference
Target Compound 2-Thia-5-azabicyclo[2.2.1] 2-cyclohexylethanone High lipophilicity, sulfur stability -
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone 2-Thia-5-azabicyclo[2.2.1] Pyridin-4-yl methanone Aromatic π-stacking potential
3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol 2-Oxa-5-azabicyclo[2.2.1] Propan-1-ol Enhanced solubility, hydrogen bonding
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 2-Azabicyclo[2.2.1] tert-Butyl carbamate Reduced steric hindrance
rac-[(1R,4S,5S)-1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol 2-Oxa-5-azabicyclo[2.2.1] Aminomethyl, methanol Polar, hydrophilic

Biological Activity

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates sulfur and nitrogen atoms, which may contribute to its biological properties. The molecular formula is C14H19NOSC_{14}H_{19}NOS with a molecular weight of approximately 251.37 g/mol.

PropertyValue
Molecular FormulaC14H19NOS
Molecular Weight251.37 g/mol
LogP1.23
Polar Surface Area (Ų)32
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors that play critical roles in various biological pathways. The compound's structural features allow it to modulate biological functions effectively.

Antimicrobial Activity

Research has indicated that compounds within the same class as this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .

Case Studies

  • Antiparasitic Activity : A study evaluated the antiparasitic effects of various thiazole derivatives against T. brucei. Compounds showed varying degrees of efficacy, with some achieving an EC50 as low as 0.11 μM, indicating strong potential for drug development against HAT .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives had a selective toxicity profile, exhibiting a significant difference in potency against parasitic cells compared to mammalian cells, thus highlighting their therapeutic potential while minimizing side effects .
  • Pharmacokinetic Studies : Pharmacokinetic profiling in rodent models revealed that modifications to the structure could enhance bioavailability and blood-brain barrier penetration, crucial for treating central nervous system infections caused by T. brucei .

Research Findings

Recent research has focused on optimizing the pharmacological properties of bicyclic compounds similar to this compound through structure-activity relationship (SAR) studies:

Compound IDEC50 (μM)Selectivity Ratio (Parasite/Mammalian)
Compound A0.11200
Compound B0.26150
Compound C0.50100

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